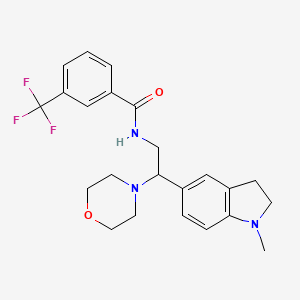

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl moiety, a 1-methylindolin-5-yl substituent, and a morpholinoethyl side chain.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O2/c1-28-8-7-17-13-16(5-6-20(17)28)21(29-9-11-31-12-10-29)15-27-22(30)18-3-2-4-19(14-18)23(24,25)26/h2-6,13-14,21H,7-12,15H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWTZBLLXZIETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the indoline moiety: Starting from an appropriate indole derivative, the indoline ring is formed through reduction or cyclization reactions.

Attachment of the morpholine group: The morpholine group is introduced via nucleophilic substitution or addition reactions.

Formation of the benzamide core: The trifluoromethylbenzamide is synthesized separately and then coupled with the indoline-morpholine intermediate through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions:

Oxidation: The indoline moiety can be oxidized to form indole derivatives.

Reduction: Reduction of the benzamide group can yield corresponding amines.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide. The compound has shown promising activity against various cancer cell lines, including:

- Mechanism of Action : The compound appears to inhibit specific signaling pathways involved in cell proliferation and survival, particularly targeting the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry analysis .

- Antimicrobial Evaluation : In a study assessing novel compounds for antimicrobial properties, this compound was included in a panel of tested compounds. It exhibited notable activity against multi-drug resistant strains of bacteria, suggesting its potential in treating infections where conventional antibiotics fail .

Summary of Applications

The applications of this compound can be summarized as follows:

- Cancer Therapeutics : Potential use in targeted cancer therapies due to its ability to inhibit key signaling pathways.

- Antimicrobial Agents : Development of new antibiotics to combat resistant bacterial strains.

- Research Tool : Useful in studying the mechanisms of cancer progression and microbial resistance.

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s benzamide core and trifluoromethyl group align it with several agrochemicals and pharmaceuticals. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Trifluoromethyl Group : The -CF₃ group enhances metabolic stability and lipophilicity across all compounds, a critical feature for membrane penetration in agrochemicals and pharmaceuticals .

Heterocyclic Substituents: The morpholinoethyl group in the target compound may improve solubility compared to flutolanil’s isopropoxy group .

Synthetic Routes : The synthesis of benzamide derivatives often involves coupling benzoyl chlorides with amines (e.g., describes a similar method using 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl chloride) . This suggests the target compound could be synthesized via analogous steps.

Pharmacological and Agrochemical Implications

While direct data for the target compound are absent, insights can be drawn from analogs:

- Kinase Inhibition: The 4-methylpiperazinyl analog () was synthesized for FLT3 kinase inhibition, a target in leukemia . The morpholinoethyl group in the target compound may similarly modulate kinase binding.

- Pesticidal Activity : Flutolanil and cyprofuram act via mitochondrial respiration inhibition (succinate dehydrogenase) and sterol biosynthesis disruption, respectively . The trifluoromethyl group’s electron-withdrawing properties likely contribute to target enzyme interaction.

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with a unique structural composition that may influence its biological activity. This article explores its biological interactions, pharmacological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H24F3N3O3

- Molecular Weight : Approximately 439.44 g/mol

- Structural Features :

- An indoline moiety

- A morpholino group

- A trifluoromethyl-substituted benzamide

These features contribute to its lipophilicity and potential interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The compound's structure suggests it may inhibit specific enzymes related to metabolic pathways or signal transduction.

- Receptor Modulation : It may interact with various receptors, influencing neurotransmitter systems, particularly those associated with mood regulation.

Antidepressant Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit antidepressant-like effects. For instance, a related compound was evaluated for its impact on the serotonergic and noradrenergic systems in animal models, demonstrating significant antidepressant activity through modulation of specific serotonin receptors (5-HT1A and 5-HT3) . This suggests potential for the target compound in treating mood disorders.

Binding Affinity Studies

Interaction studies are crucial for understanding the binding affinities of this compound to various biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry can quantitatively assess these interactions, revealing insights into its pharmacodynamics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Highlights | Unique Features |

|---|---|---|

| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)oxalamide | Contains a fluorophenyl group | Different electronic properties due to fluorine substitution |

| N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide | Benzyl and naphthalene moieties | Lacks trifluoromethoxy group; potential for different biological activity |

| 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride | Cyclopropane structure with trifluoromethyl group | Different core structure; may affect reactivity and biological profile |

This comparison highlights how the trifluoromethoxy group in this compound could lead to distinct biological activities compared to other compounds.

Case Studies and Research Findings

Several studies have investigated related compounds with similar structural motifs, providing insights into their biological activities:

- Antidepressant Activity : Research on analogs has shown promising antidepressant effects linked to serotonergic modulation .

- Enzyme Interaction : Studies indicate that compounds with similar structural features can inhibit enzymes involved in neurotransmitter metabolism, potentially leading to enhanced therapeutic effects in mood disorders.

Q & A

Q. What synthetic strategies are effective for constructing the benzamide core and optimizing yield in this compound?

The synthesis of benzamide derivatives often involves coupling reactions between activated acyl groups (e.g., acyl chlorides) and amines. For example, N-(benzyloxy)-4-(trifluoromethyl)benzamide can be synthesized via condensation of 4-(trifluoromethyl)benzoyl chloride with O-benzyl hydroxylamine in the presence of potassium carbonate . Key considerations include:

- Activation of carboxylic acids : Use of trichloroisocyanuric acid (TCICA) for efficient conversion to acyl chlorides.

- Solvent selection : Polar aprotic solvents like acetonitrile improve reaction kinetics.

- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by TLC and NMR .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined spectroscopic and chromatographic methods are essential:

- NMR : Confirm regiochemistry of the morpholinoethyl and trifluoromethylbenzamide groups (e.g., H/C NMR for methylindolin and morpholine protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] ion matching theoretical values) .

- HPLC : Assess purity (>95%) and detect impurities from side reactions (e.g., incomplete coupling) .

Advanced Research Questions

Q. What strategies address solubility challenges while maintaining cellular potency in kinase inhibition studies?

Balancing solubility and potency is critical for in vivo translation. In analogous RAF inhibitors (e.g., RAF709), replacing rigid aromatic systems (e.g., N-methylpyridone) with flexible tetrahydropyranyl oxy-pyridine derivatives disrupts crystal packing, improving aqueous solubility without sacrificing kinase binding . Methodological steps include:

Q. How can researchers assess target selectivity across kinase families to minimize off-target effects?

- Kinase profiling panels : Use broad-spectrum assays (e.g., Eurofins KinaseProfiler) to measure IC values against >100 kinases. For example, 4-methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide analogs show selectivity for LCK tyrosine kinase (IC = 0.27 μM) over unrelated kinases .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts upon compound treatment .

Q. What experimental designs are recommended to resolve contradictions in cellular efficacy data (e.g., pMEK suppression vs. proliferation assays)?

Discrepancies between biochemical and cellular activity often arise from differences in cell permeability or compensatory signaling. To address this:

Q. How can in vivo efficacy be evaluated in RAS-mutant cancer models?

- Xenograft models : Implant KRAS-mutant cell lines (e.g., HCT-116) into immunodeficient mice and monitor tumor volume post-treatment. For RAF709, a 50 mg/kg oral dose achieved >80% tumor growth inhibition with no significant toxicity .

- Pharmacodynamic markers : Measure phosphorylated ERK (pERK) levels in tumor biopsies to confirm target modulation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting IC50_{50}50 values reported in different studies (e.g., μM vs. μM for LCK inhibitors)?

Variability may stem from:

- Assay conditions : Differences in ATP concentrations (e.g., 1 mM vs. 10 μM) can artificially inflate IC. Standardize assays using physiologically relevant ATP levels .

- Cell type specificity : LCK inhibition efficacy may vary between Jurkat T-cells (lymphoid origin) and solid tumor models due to pathway redundancy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.